
N-Demethyl-N-(ethylsuccinyl) erythromycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Demethyl-N-(ethylsuccinyl) erythromycin is a chemically modified derivative of erythromycin, a macrolide antibiotic. This compound is designed to explore the effects of structural changes on the biochemical properties of erythromycin . It is primarily used in research to understand how modifications to the erythromycin structure can influence its activity and efficacy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Demethyl-N-(ethylsuccinyl) erythromycin involves the modification of erythromycin through a series of chemical reactionsThe reaction conditions typically involve the use of specific reagents and solvents to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
N-Demethyl-N-(ethylsuccinyl) erythromycin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学研究应用
N-Demethyl-N-(ethylsuccinyl) erythromycin has a wide range of scientific research applications, including:
Chemistry: Used to study the effects of structural modifications on the chemical properties of erythromycin.
Biology: Employed in research to understand the interactions of modified erythromycin with biological systems.
Medicine: Investigated for its potential therapeutic applications and its ability to overcome resistance mechanisms in bacteria.
Industry: Utilized in the development of new antibiotics and other pharmaceutical products
作用机制
The mechanism of action of N-Demethyl-N-(ethylsuccinyl) erythromycin involves its interaction with bacterial ribosomes, similar to erythromycin. It inhibits bacterial protein synthesis by binding to the 55S ribosomal subunit, blocking the progression of nascent polypeptide chains. This action prevents the bacteria from synthesizing essential proteins, leading to their death.
相似化合物的比较
Similar Compounds
Similar compounds to N-Demethyl-N-(ethylsuccinyl) erythromycin include:
- Erythromycin
- Clarithromycin
- Azithromycin
Uniqueness
This compound is unique due to its specific structural modifications, which can influence its biochemical properties and potentially enhance its efficacy against certain bacterial strains. These modifications can also help in overcoming resistance mechanisms that limit the effectiveness of other macrolide antibiotics .
属性
分子式 |
C42H73NO16 |
|---|---|
分子量 |
848.0 g/mol |
IUPAC 名称 |
ethyl 4-[[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-methylamino]-4-oxobutanoate |
InChI |
InChI=1S/C42H73NO16/c1-14-28-42(11,52)35(48)23(5)32(46)21(3)19-40(9,51)37(59-39-33(47)27(18-22(4)55-39)43(12)29(44)16-17-30(45)54-15-2)24(6)34(25(7)38(50)57-28)58-31-20-41(10,53-13)36(49)26(8)56-31/h21-28,31,33-37,39,47-49,51-52H,14-20H2,1-13H3/t21-,22-,23+,24+,25-,26+,27+,28-,31+,33-,34+,35-,36+,37-,39+,40-,41-,42-/m1/s1 |
InChI 键 |
KQRJURQIAYAVCO-NSTIDYSTSA-N |
手性 SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C(=O)CCC(=O)OCC)O)(C)O)C)C)O)(C)O |
规范 SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C(=O)CCC(=O)OCC)O)(C)O)C)C)O)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[2-[1-(6-carbamoyl-7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13852138.png)

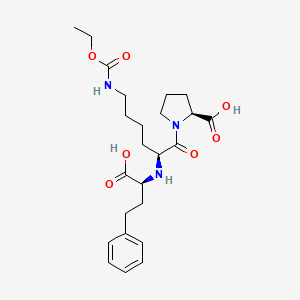

![[4-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-2-yl]hydrazine](/img/structure/B13852162.png)
![(Acetato-kO)[[2,2'-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]](2-)]-, [SP-5-13-(1R-trans)]-cobalt](/img/structure/B13852169.png)
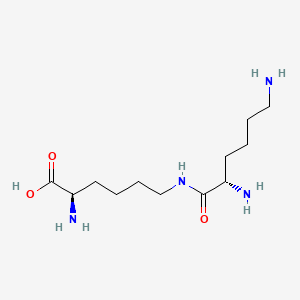
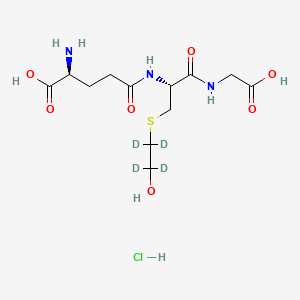
![4-amino-N-[1-(4-chlorophenyl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13852192.png)
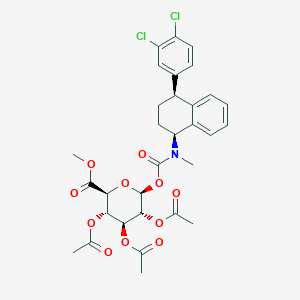
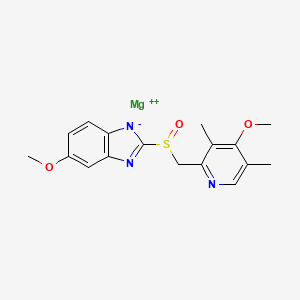
![[4-(Phenylmethoxymethyl)pyridin-2-yl]hydrazine](/img/structure/B13852210.png)
![2-[alpha,alpha'-Dimethyl(4-isopropylbenzyl] Hydroquinone](/img/structure/B13852226.png)
